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molecular formula C10H18O B041890 2,6,6-Trimethyl-2-vinyltetrahydropyran CAS No. 7392-19-0

2,6,6-Trimethyl-2-vinyltetrahydropyran

Cat. No. B041890
M. Wt: 154.25 g/mol
InChI Key: NETOHYFTCONTDT-UHFFFAOYSA-N
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Patent
US04467118

Procedure details

Example 13 was repeated except that 0.210 g triphenylphosphine was used and 22.6 g N,N-diethyl-7-hydroxynerylamine. After 171/2 hours at 120° C. there was obtained a yield of 13.1% 2,6,6-trimethyl-2-vinyltetrahydropyran, 28.6% myrcenol, 16.1% cis-ocimenol, 21.9% trans-ocimenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-diethyl-7-hydroxynerylamine
Quantity
22.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:20][C:21]([OH:30])([CH2:23][CH2:24][CH2:25][C:26]([CH:28]=[CH2:29])=[CH2:27])[CH3:22].C/C(/C=C)=C/CCC(O)(C)C.CC(C)=CC(O)/C=C(/C=C)\C>>[CH3:27][C:26]1([CH:28]=[CH2:29])[CH2:25][CH2:24][CH2:23][C:21]([CH3:20])([CH3:22])[O:30]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(CCCC(=C)C=C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C/C(=C/CCC(C)(C)O)/C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC(/C=C(\C)/C=C)O)C
Step Two
Name
Quantity
0.21 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
N,N-diethyl-7-hydroxynerylamine
Quantity
22.6 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OC(CCC1)(C)C)C=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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